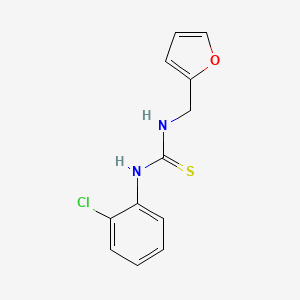
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C23H23N3O5S and its molecular weight is 453.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry of Heteroaryl Substituents
Furan and thiophene derivatives are pivotal in medicinal chemistry, especially in purine and pyrimidine nucleobases, nucleosides, and related analogues. Their incorporation into bioactive molecules profoundly impacts antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. Structural modifications of these derivatives lead to optimized activity and selectivity in therapeutic agents. Specifically, the bioisosteric replacement of aryl substituents with heteroaryl ones like furan-2-yl and thiophene significantly alters biological activities (Ostrowski, 2022).
Decomposition Mechanisms and Surface Reactions
Investigations into the decomposition mechanisms of furan on palladium surfaces reveal intricate pathways. Furan decomposition is characterized by the elimination of α-H and CO, leading to the formation of a C3H3 species on the surface and subsequent dimerization to benzene at elevated temperatures. This process efficiently removes oxygen from the Pd(111) surface, indicating the complex surface chemistry of furanyl derivatives and their potential in various applications (Caldwell & Land, 1997).
Central Nervous System (CNS) Drug Synthesis
Furanyl and thiophenyl groups are prominent in CNS drug design. Functional chemical groups like these are integral in synthesizing compounds with CNS activity. Heterocycles containing these groups demonstrate effects ranging from depression to euphoria and convulsion, showcasing their potential in developing treatments for CNS disorders (Saganuwan, 2017).
Therapeutic Patents and Neuroprotective Agents
Tetrahydroisoquinoline derivatives, including those with furanyl and thienyl groups, have been explored for their therapeutic benefits in conditions like cancer and CNS disorders. These compounds, known for their neurotoxicity, also exhibit neuroprotective properties, highlighting the dual nature of these structures in pharmacology. The approval of trabectedin for soft tissue sarcoma treatment underscores the significance of these compounds in drug discovery (Singh & Shah, 2017).
Structure-Activity Relationships
Understanding the structure-activity relationships of thiophene derivatives is crucial for therapeutic applications. The substitution of the thiophene ring with various aromatic rings does not lead to a consistent pattern of superiority in molecular structures, suggesting the need for tailored chemical modifications for specific therapeutic targets (Drehsen & Engel, 1983).
Mecanismo De Acción
Target of Action
The primary target of the compound N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is the Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . FIH-1 is a key regulator of the Hypoxia-Inducible Factor-α (HIF-α), a major transcription factor that orchestrates the cellular response to hypoxic conditions .
Mode of Action
N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide acts by inhibiting FIH-1 . This inhibition prevents FIH-1 from suppressing HIF-α, thereby allowing HIF-α to activate the transcription of a series of anti-hypoxic proteins .
Biochemical Pathways
The activation of HIF-α by N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide affects several biochemical pathways. These include pathways involved in cellular response to hypoxia, such as angiogenesis, erythropoiesis, and glycolysis . The downstream effects of these pathways contribute to the overall protective effect against hypoxic conditions .
Result of Action
The result of the action of N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is the activation of HIF-α and the subsequent induction of anti-hypoxic proteins . This leads to a protective effect on cells exposed to hypoxic conditions .
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-23(30,19-7-3-11-31-19)14-24-20(27)21(28)25-16-8-9-17-15(13-16)5-2-10-26(17)22(29)18-6-4-12-32-18/h3-4,6-9,11-13,30H,2,5,10,14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGVPWNDWLDOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2625468.png)
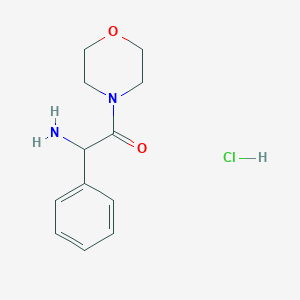
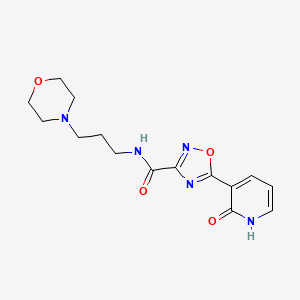
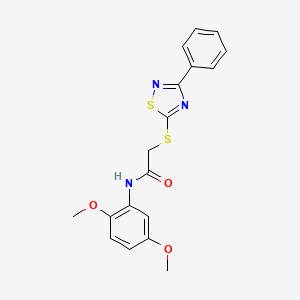
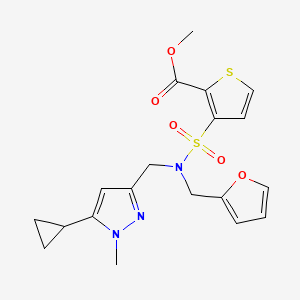

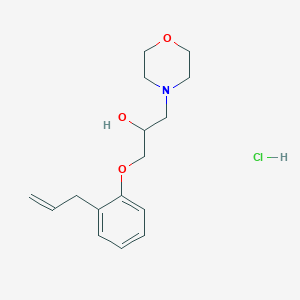
![5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide](/img/structure/B2625478.png)

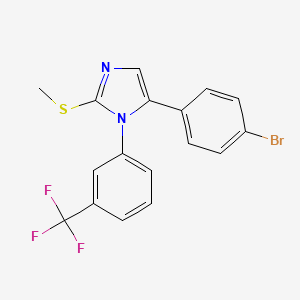
![3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2625484.png)
